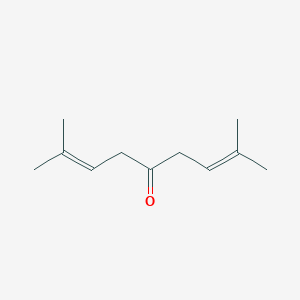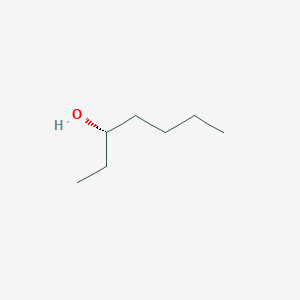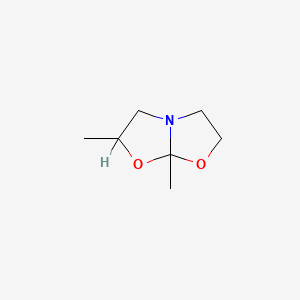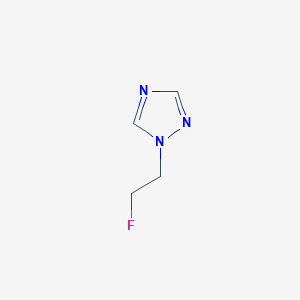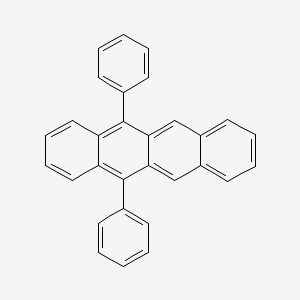
5,12-Diphenyltetracene
Vue d'ensemble
Description
5,12-Diphenyltetracene is an organic compound belonging to the family of tetracenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two phenyl groups attached to the 5th and 12th positions of the tetracene backbone. It is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields, particularly in organic electronics and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Diphenyltetracene typically involves the reaction of 2,3-dibromonaphthalene with 1,3-diphenylisobenzofuran in the presence of n-butyllithium (n-BuLi). This reaction yields an epoxytetracene adduct, which is subsequently reduced using zinc dust in acetic acid under reflux conditions. The final product is purified through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for its application in industrial settings, particularly in the production of organic semiconductors .
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Diphenyltetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the tetracene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Zinc dust in acetic acid is commonly used
Propriétés
IUPAC Name |
5,12-diphenyltetracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-3-11-21(12-4-1)29-25-17-9-10-18-26(25)30(22-13-5-2-6-14-22)28-20-24-16-8-7-15-23(24)19-27(28)29/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSKWYAKBATHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307030 | |
| Record name | 5,12-diphenyltetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27130-32-1 | |
| Record name | NSC186208 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,12-diphenyltetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is singlet fission, and why is DPT relevant to this process?
A: Singlet fission is a photophysical process where a singlet excited state shares its energy with a neighboring molecule in its ground state, converting into two triplet excited states. [, ] This process has implications for solar energy conversion by potentially exceeding the Shockley-Queisser limit. DPT has been identified as a promising candidate for singlet fission due to its electronic structure and demonstrated ability to undergo efficient singlet fission in both disordered films and nanoparticles. [, , ]
Q2: How does the molecular packing of DPT in the solid state influence its singlet fission efficiency?
A: Research suggests that the arrangement of DPT molecules within the crystal lattice significantly impacts its singlet fission efficiency. [, ] Different crystal structures, or polymorphs, of DPT exhibit varying degrees of electronic coupling between neighboring molecules and differing energy levels of charge-transfer states, both crucial factors for efficient singlet fission. [, ] For example, theoretical studies comparing DPT to other rubrene derivatives revealed a wide range of calculated charge-transfer energies and electronic couplings depending on the specific molecular packing, directly influencing singlet fission rates. []
Q3: Can DPT undergo singlet fission in forms other than single crystals?
A: Yes, DPT has demonstrated singlet fission capabilities in forms beyond single crystals. Studies show that DPT undergoes singlet fission in disordered films, achieving a lower triplet yield compared to its crystalline counterpart. [] Additionally, researchers have synthesized colloidal DPT nanoparticles exhibiting singlet fission. [] These nanoparticles offer a platform to investigate the role of molecular arrangement and charge transfer in singlet fission using liquid suspensions. []
Q4: Are there any challenges in utilizing DPT for singlet fission applications?
A: Despite its potential, challenges remain in maximizing DPT’s efficiency for singlet fission. The complex interplay between molecular packing, electronic couplings, and energy levels necessitates careful control over DPT’s morphology during device fabrication. [, ] Further research is needed to optimize the organization of DPT molecules to maximize singlet fission yields for practical applications.
Q5: How is the self-assembly of DPT controlled at the nano- and microscale?
A: Researchers have successfully demonstrated the spatial and temporal control of DPT self-assembly into organized structures using a photochemical approach. [, ] A photoreactive precursor molecule, dkDDOA, is first synthesized. [, ] Upon irradiation with blue light, dkDDOA undergoes photodecarbonylation, transforming into DPT and simultaneously triggering gelation in a suitable solvent like DMSO. [, ] This method enables the creation of patterned DPT nanofibers on surfaces, even without surface treatment. [, ] The ability to precisely control DPT's self-assembly at such small scales opens up possibilities for fabricating nanoscale devices and materials with tailored optical properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



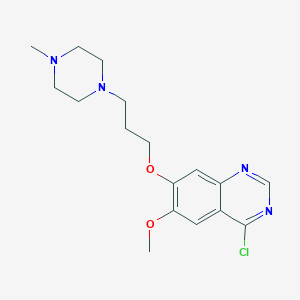
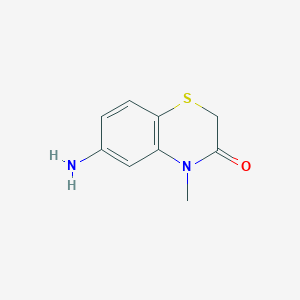
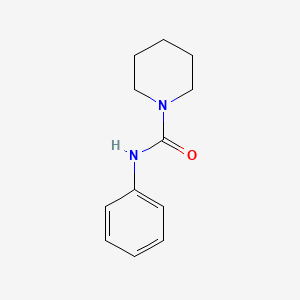
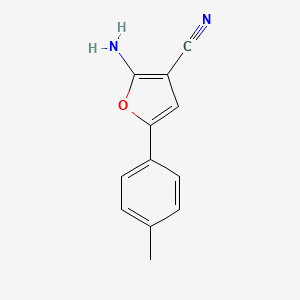


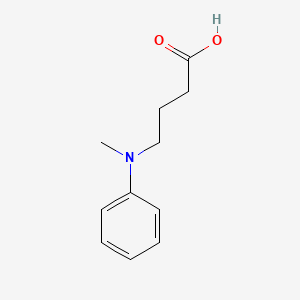
![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)
